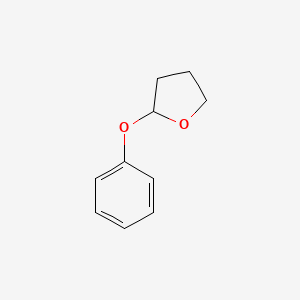

2-Phenoxytetrahydrofuran

CAS No.: 40324-40-1

Cat. No.: VC7973295

Molecular Formula: C10H12O2

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40324-40-1 |

|---|---|

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.2 g/mol |

| IUPAC Name | 2-phenoxyoxolane |

| Standard InChI | InChI=1S/C10H12O2/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2 |

| Standard InChI Key | PBCTYXBHPFCNBB-UHFFFAOYSA-N |

| SMILES | C1CC(OC1)OC2=CC=CC=C2 |

| Canonical SMILES | C1CC(OC1)OC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

2-Phenoxytetrahydrofuran (CHO) consists of a five-membered tetrahydrofuran ring substituted with a phenoxy group (-O-CH) at the 2-position. The compound’s stereochemistry and conformational flexibility influence its reactivity, as the THF ring can adopt envelope or twist conformations depending on substituents . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHO | |

| Molecular Weight | 164.20 g/mol | |

| Boiling Point | ~250–260°C (estimated) | |

| Density | 1.10–1.15 g/cm³ | |

| Solubility | Miscible in THF, DMSO, methanol |

The phenoxy group enhances aromatic interactions, making the compound suitable for coupling reactions in drug synthesis . Nuclear magnetic resonance (NMR) studies of analogous THF derivatives reveal distinct shifts for protons adjacent to oxygen, with H NMR peaks at δ 3.5–4.5 ppm for THF ring protons and δ 6.5–7.5 ppm for aromatic protons .

Synthesis and Industrial Production

Copper-Catalyzed C–O Bond Formation

A scalable method involves copper-catalyzed oxidative coupling of phenol derivatives with THF precursors. Vala et al. (2021) demonstrated that using tert-butyl hydroperoxide (TBHP) as an oxidant and Cu(I) catalysts yields 2-phenoxytetrahydrofuran derivatives with >70% efficiency . This method avoids harsh conditions and enables regioselective ether formation .

Reaction Mechanism:

-

Oxidative Activation: Cu(I) oxidizes to Cu(II), facilitating phenol deprotonation.

-

C–H Activation: THF’s α-C–H bond is activated, forming a Cu–O intermediate.

-

Coupling: The phenoxy group substitutes at the 2-position, followed by reductive elimination to regenerate Cu(I) .

Alternative Routes

-

Hydrogenation of Furan Derivatives: Catalytic hydrogenation of 2-phenoxyfuran over Pd/C achieves full saturation of the THF ring .

-

Acid-Catalyzed Cyclization: 1,4-Diols treated with HSO form THF rings, with phenoxy groups introduced via nucleophilic substitution .

Physicochemical Properties and Stability

Thermal Behavior

Differential scanning calorimetry (DSC) of analogous compounds shows melting points near 50°C and decomposition above 300°C . The THF ring’s flexibility lowers the melting point compared to rigid aromatic ethers .

Solvent Compatibility

2-Phenoxytetrahydrofuran exhibits dual solubility:

-

Polar Solvents: Miscible with DMSO, methanol, and acetonitrile due to hydrogen bonding with the ether oxygen .

-

Nonpolar Solvents: Limited solubility in hexane and toluene, attributed to the aromatic phenoxy group .

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption at 1,250 cm (C–O–C stretch) and 1,600 cm (aromatic C=C) .

-

Mass Spectrometry: Molecular ion peak at m/z 164.1 (CHO) with fragmentation patterns dominated by THF ring cleavage .

Applications in Pharmaceutical Chemistry

Key Intermediate for SGLT-2 Inhibitors

2-Phenoxytetrahydrofuran derivatives are pivotal in synthesizing empagliflozin, a diabetes medication. The compound’s stereochemistry at the 3-position ((3S)-configuration) is crucial for binding to SGLT-2 receptors .

Empagliflozin Synthesis Pathway:

-

Coupling: 2-phenoxytetrahydrofuran reacts with a glucopyranoside precursor.

-

Reduction: Silane-mediated reduction forms the C–C bond between THF and aryl groups.

-

Purification: Crystallization from acetonitrile/water yields >99% pure API .

Role in Polymer Chemistry

The compound serves as a monomer for poly(tetramethylene ether) glycol (PTMEG), a polyurethane precursor. Polymerization via cationic ring-opening produces high-molecular-weight elastomers .

Recent Advances and Future Directions

Asymmetric Catalysis

Recent studies exploit chiral ligands to synthesize enantiopure 2-phenoxytetrahydrofuran derivatives. For example, Okuda et al. (2021) achieved 98% enantiomeric excess using a Truce–Smiles rearrangement .

Green Chemistry Approaches

Water-mediated reactions and recyclable catalysts (e.g., Cu nanoparticles on cellulose) reduce waste in THF derivative synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume